molecular formula C15H14ClNO4S B4686732 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)METHANESULFONAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)METHANESULFONAMIDE

Cat. No.: B4686732
M. Wt: 339.8 g/mol
InChI Key: MQLUZCLYFJJGDO-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(3-chlorophenyl)methanesulfonamide is a complex organic compound that features a benzodioxole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-chlorophenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole and chlorophenyl intermediates. The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes . The chlorophenyl group is introduced through a sulfonamide formation reaction, which involves the reaction of a chlorophenyl amine with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring yields quinones, while reduction of a nitro group yields an amine .

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-chlorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-chlorophenyl)methanesulfonamide is unique due to the presence of both the benzodioxole and chlorophenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-13-3-1-2-12(6-13)9-22(18,19)17-8-11-4-5-14-15(7-11)21-10-20-14/h1-7,17H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLUZCLYFJJGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)METHANESULFONAMIDE
Reactant of Route 2
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)METHANESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)METHANESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)METHANESULFONAMIDE
Reactant of Route 5
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)METHANESULFONAMIDE
Reactant of Route 6
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)METHANESULFONAMIDE

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